Ethyl 2-amino-6-chloro-3-fluorobenzoate
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Overview
Description
Ethyl 2-amino-6-chloro-3-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-6-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-chloro-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with different functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Scientific Research Applications
Ethyl 2-amino-6-chloro-3-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-chloro-3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-chloro-6-fluorobenzoate
- Methyl 2-amino-3-fluorobenzoate
- Ethyl 2-amino-4-chloro-6-fluorobenzoate
Uniqueness
Ethyl 2-amino-6-chloro-3-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluorine atoms enhances its reactivity and potential for forming diverse chemical bonds.
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-amino-6-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3 |
InChI Key |
XZYYOCCQEIBAIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)F)Cl |
Origin of Product |
United States |
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